molecular formula C20H19NO4 B12748444 Methyl 2,3-dihydro-alpha-((4-methylphenyl)amino)-3-oxo-5-phenyl-2-furanacetate CAS No. 123784-32-7

Methyl 2,3-dihydro-alpha-((4-methylphenyl)amino)-3-oxo-5-phenyl-2-furanacetate

Cat. No.: B12748444
CAS No.: 123784-32-7
M. Wt: 337.4 g/mol
InChI Key: XMFSLHIIMKEJDS-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-alpha-((4-methylphenyl)amino)-3-oxo-5-phenyl-2-furanacetate is a complex organic compound belonging to the class of dihydrofurans This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and an amino group

Preparation Methods

The synthesis of Methyl 2,3-dihydro-alpha-((4-methylphenyl)amino)-3-oxo-5-phenyl-2-furanacetate typically involves multi-step organic reactions. The synthetic routes often include the formation of the furan ring, followed by the introduction of the phenyl and amino groups. Reaction conditions such as temperature, pressure, and the use of catalysts are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2,3-dihydro-alpha-((4-methylphenyl)amino)-3-oxo-5-phenyl-2-furanacetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, often using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2,3-dihydro-alpha-((4-methylphenyl)amino)-3-oxo-5-phenyl-2-furanacetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-alpha-((4-methylphenyl)amino)-3-oxo-5-phenyl-2-furanacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2,3-dihydro-alpha-((4-methylphenyl)amino)-3-oxo-5-phenyl-2-furanacetate can be compared with other similar compounds, such as:

    2,3-Dihydro-4-methylfuran: This compound also contains a furan ring but lacks the phenyl and amino groups.

    3-Methyl-4,5-dihydrofuran: Similar to the previous compound, it has a simpler structure without the additional functional groups.

Properties

CAS No.

123784-32-7

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

methyl 2-(4-methylanilino)-2-(3-oxo-5-phenylfuran-2-yl)acetate

InChI

InChI=1S/C20H19NO4/c1-13-8-10-15(11-9-13)21-18(20(23)24-2)19-16(22)12-17(25-19)14-6-4-3-5-7-14/h3-12,18-19,21H,1-2H3

InChI Key

XMFSLHIIMKEJDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C2C(=O)C=C(O2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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